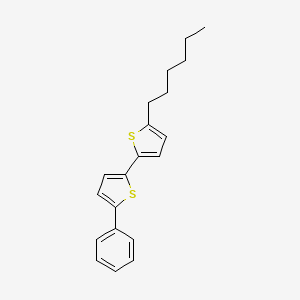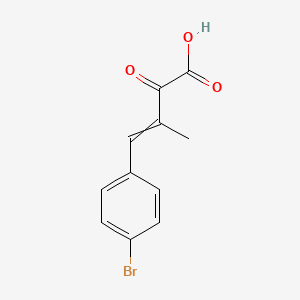![molecular formula C22H30O2 B12615714 2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 910614-80-1](/img/structure/B12615714.png)
2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is a biphenyl derivative characterized by the presence of two tert-butyl groups and two methyl groups on the biphenyl scaffold. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 2,2’-Di-tert-butyl-5,5’-dimethylbiphenyl with appropriate reagents to introduce the hydroxyl groups at the 4,4’ positions. One common method involves the use of tert-butyl lithium and subsequent oxidation to achieve the desired diol .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Biphenyl alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
科学研究应用
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
作用机制
The mechanism of action of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The molecular targets include various enzymes and proteins that participate in oxidative stress pathways. The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity .
相似化合物的比较
Similar Compounds
- 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol
- 6,6’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl
Uniqueness
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity .
属性
CAS 编号 |
910614-80-1 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
5-tert-butyl-4-(2-tert-butyl-4-hydroxy-5-methylphenyl)-2-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(17(11-19(13)23)21(3,4)5)16-10-14(2)20(24)12-18(16)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI 键 |
UCIJIIYLYSXTST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C(C)(C)C)C2=C(C=C(C(=C2)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


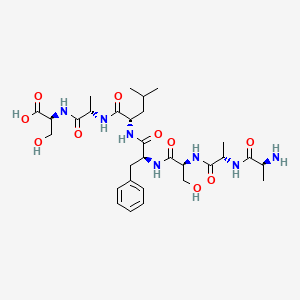
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
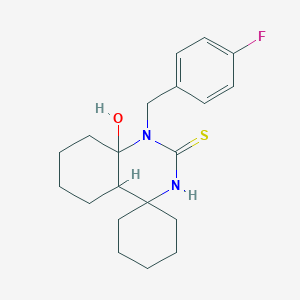
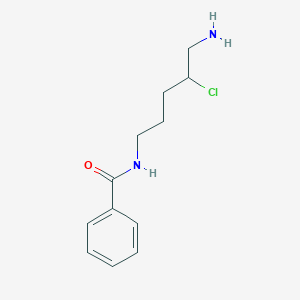
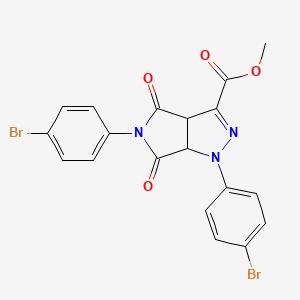
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
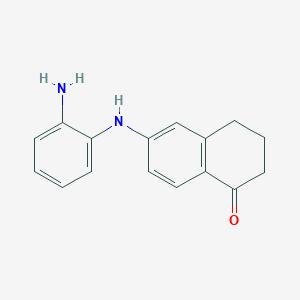
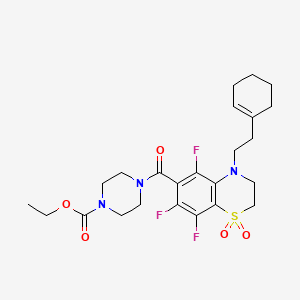
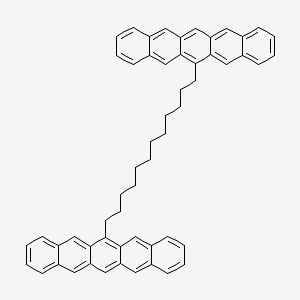
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
